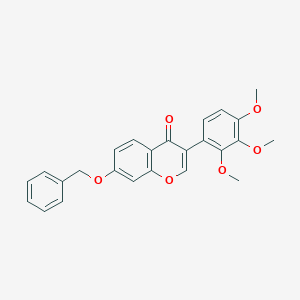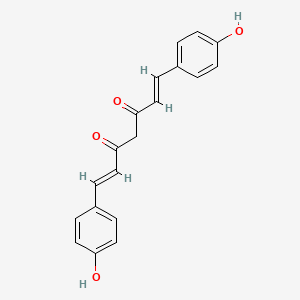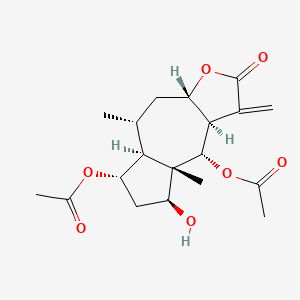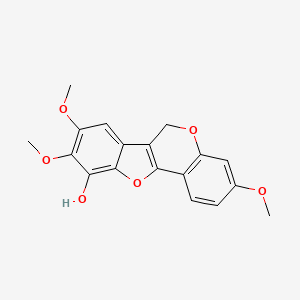
Desmethylfrutescin-Argyranthemum frutescens (Marguerite)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethylfrutescin-Argyranthemum frutescens (Marguerite) is a natural product found in Argyranthemum frutescens, Glebionis coronaria, and Glebionis segetum with data available.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
Research has shown that Argyranthemum frutescens exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and cytotoxic activity against HeLa and Hep-2 cell lines. Notably, acetylenic compounds like frutescinol isovalerate and 3'-demethyl frutescinol isovalerate, isolated from A. frutescens, contribute to these activities (González et al., 1997).
Chloroplast Genome Characterization
The complete chloroplast genome of A. frutescens has been sequenced, revealing its structure and gene content. This genome information is crucial for understanding phylogenetic relationships within the Anthemideae tribe and aids in the breeding improvement of A. frutescens (Zhao, Qu, & Ma, 2022).
Genetic Fingerprinting and Somaclonal Variation
Amplified Fragment Length Polymorphism (AFLP) markers have been used to fingerprint Argyranthemum frutescens cultivars. This technique is essential for identifying cultivars, especially in vegetatively propagated species like A. frutescens (Kjos, Fjellheim, Rognli, & Hvoslef-Eide, 2010).
Cultivar Study and Propagation Techniques
Studies have assessed the regenerative ability of A. frutescens plants, establishing optimal propagation techniques for various cultivars. Such research is invaluable for horticultural improvement and application (Voineac, 2021).
Intergeneric Hybridization
Hybridization experiments involving A. frutescens and other species like Chamaemelum nobile have shown the potential for introducing new characteristics such as fragrance into A. frutescens, expanding its genetic variation (Katsuoka et al., 2022).
Improvement in Multiplication Technology
Research aimed at improving the multiplication technology of A. frutescens has explored the influence of different rooting substrates on the morphological characters of its varieties, enhancing cultivation techniques (Buta, Cantor, & Buta, 2010).
Disease Resistance and Pathogen Identification
Studies on disease resistance and pathogen identification, such as the classification of Fusarium oxysporum isolates pathogenic on Paris daisy, contribute to better disease management in A. frutescens cultivation (Pasquali et al., 2004).
Propiedades
Número CAS |
4345-77-1 |
|---|---|
Nombre del producto |
Desmethylfrutescin-Argyranthemum frutescens (Marguerite) |
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 |
Nombre IUPAC |
methyl 2-methoxy-6-penta-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-4-5-6-8-11-9-7-10-12(16-2)13(11)14(15)17-3/h1,7,9-10H,8H2,2-3H3 |
SMILES |
COC1=CC=CC(=C1C(=O)OC)CC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)





